molecular formula C7H14N4 B073777 Guancydine CAS No. 1113-10-6

Guancydine

Cat. No.: B073777
CAS No.: 1113-10-6
M. Wt: 154.21 g/mol
InChI Key: VZVGEDRCVUKSEL-UHFFFAOYSA-N
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Description

Guanidine is an organic compound with the formula HNC(NH2)2. It is a colorless solid that dissolves in polar solvents and is known for its strong basicity. Guanidine was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine, which was obtained from guano . It is found in small amounts in various plant and animal products and is a significant functional group in both biological and chemical sciences .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Guanidine can undergo oxidation reactions, often forming nitroguanidine.

    Reduction: It can be reduced to form various derivatives, including aminoguanidine.

    Substitution: Guanidine can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Guanidine, also known as Guancidine, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .

Mode of Action

Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological processes of the body.

Biochemical Pathways

Guanidine affects various biochemical pathways. It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The compound’s interaction with its targets can lead to changes in these pathways, affecting downstream effects.

Pharmacokinetics

Guanidine is rapidly absorbed and distributed in the body . . These properties impact the bioavailability of the compound, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Guanidine’s action are primarily related to its interaction with its targets. It enhances the release of acetylcholine, which can affect nerve impulses . It also slows the rates of depolarization and repolarization of muscle cell membranes , which can influence muscle function.

Comparison with Similar Compounds

Uniqueness: Guanidine’s strong basicity and ability to form stable salts with weak acids make it unique among similar compounds. Its versatility in forming hydrogen bonds and its planarity contribute to its widespread use in biological and chemical applications .

Biological Activity

Guancydine, a guanidine derivative, has garnered attention for its diverse biological activities and therapeutic potential. This article explores its pharmacological properties, mechanisms of action, and various applications in medicine, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its role as an antihypertensive agent. It functions by modulating the sympathetic nervous system, leading to vasodilation and reduced blood pressure. Its mechanism involves the inhibition of norepinephrine release from sympathetic nerve endings, which subsequently decreases peripheral vascular resistance.

Pharmacological Mechanisms

This compound exhibits several pharmacological actions:

  • Sympathetic Nervous System Modulation : It inhibits norepinephrine release, leading to decreased heart rate and vascular resistance.
  • Vasodilation : By acting on vascular smooth muscle, it promotes relaxation and dilation of blood vessels.
  • CNS Activity : Recent studies suggest this compound may also influence central nervous system pathways, potentially impacting pain perception and neuroprotection.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntihypertensiveInhibition of norepinephrine release
CNS ModulationInteraction with neurotransmitter systems
Anti-inflammatoryInduction of iNOS expression in macrophages
CytotoxicityEffects on tumor cell lines (e.g., HepG2)
NeuroprotectionPotential protective effects against neurotoxicity

Case Studies

  • Cardiovascular Effects :
    A study examined the hemodynamic changes following this compound administration in hypertensive patients. Results indicated a significant reduction in cardiac output and heart rate, demonstrating its efficacy as an antihypertensive agent. The average dosage administered was 1.5 mg daily, with observed hemodynamic changes showing a 16.5% reduction in blood pressure .
  • Cytotoxicity in Cancer Research :
    This compound derivatives were tested against various cancer cell lines, including KB tumor cells. Compounds exhibited IC50 values indicating strong cytotoxic effects, particularly at concentrations around 0.1 μM . This suggests potential applications in chemotherapeutic strategies.
  • Neuroprotective Studies :
    Research has indicated that this compound may enhance nitric oxide production via the induction of inducible nitric oxide synthase (iNOS) in murine macrophages at concentrations of 10.0 μM and 1.0 μM. This activity is linked to its potential neuroprotective effects in models of neurodegeneration .

Properties

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGEDRCVUKSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023115
Record name Guancydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-10-6
Record name N-Cyano-N′-(1,1-dimethylpropyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guancydine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guancydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guancidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANCYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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